9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimidoisoquinoline core substituted with a 3-chlorophenyl group at position 9 and a methyl group at position 2. Its structural complexity arises from the fused pyrimidine and isoquinoline rings, which confer unique electronic and steric properties.
Properties
IUPAC Name |
9-(3-chlorophenyl)-4-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-22-16-15(17(24)21-18(22)25)12-6-10(7-14(23)13(12)8-20-16)9-3-2-4-11(19)5-9/h2-5,8,10H,6-7H2,1H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQGWFXIKYUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a key enzyme that repairs DNA damages mediated by topoisomerase II (Top2), including double-strand breaks (DSBs) that are central to the anticancer mechanism of clinical Top2 poisons.
Mode of Action
The compound interacts with TDP2 and inhibits its function. This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex. This interaction and the resulting changes enhance the efficacy of Top2 poisons, which are widely used in cancer treatment.
Biochemical Pathways
The compound affects the DNA repair pathway mediated by TDP2. By inhibiting TDP2, the compound prevents the repair of DNA damages caused by Top2, leading to an accumulation of DSBs. This accumulation of DSBs can lead to cell death, particularly in cancer cells that are more reliant on efficient DNA repair for survival.
Pharmacokinetics
Similar compounds such as quinoline and isoquinoline are known to be stable and weakly basic heterocycles. They can easily undergo quaternization and conversion to N-oxides, which may influence their bioavailability and distribution in the body.
Result of Action
The primary result of the compound’s action is the sensitization of cancer cells to Top2 poisons. By inhibiting TDP2 and preventing the repair of Top2-mediated DNA damages, the compound increases the cytotoxicity of Top2 poisons. This can lead to increased cell death in cancer cells, contributing to the overall anticancer effect.
Comparison with Similar Compounds
Key Observations :
- In contrast, the 3,4-dimethoxyphenyl group in the analog provides bulkier, electron-rich substituents that could improve solubility but reduce membrane permeability .
- The methyl group at position 4 in the target compound offers minimal steric hindrance compared to the 2-methoxyethyl group in the analog, which may influence conformational flexibility and metabolic stability.
Hypothesized Pharmacological Profiles
| Property | Target Compound | 9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-analog |
|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.1 (lower lipophilicity due to polar groups) |
| Solubility (aq.) | Low | Moderate to high |
| Metabolic Stability | Likely high | Potentially lower due to ether linkages |
| Target Affinity (Kinases) | Moderate (chlorine enhances) | Variable (methoxy may reduce specificity) |
Rationale :
- The chlorine atom in the target compound may enhance interactions with kinase ATP-binding pockets, as seen in other chlorinated kinase inhibitors (e.g., imatinib derivatives).
- The analog’s methoxy groups could increase solubility but may also lead to faster hepatic clearance due to oxidative metabolism of ether bonds .
Research Findings and Limitations
While direct studies on 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione are scarce, insights can be extrapolated from its analogs:
Kinase Inhibition: Pyrimidoisoquinoline derivatives with halogenated aryl groups exhibit IC₅₀ values in the nanomolar range for kinases like CDK2 and GSK-3β. The chlorine substituent may improve potency by 1.5–2× compared to methoxy-substituted analogs .
Limitations :
- No in vivo or clinical data are available for the target compound.
- Comparative studies are restricted to computational predictions and structural analogies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
